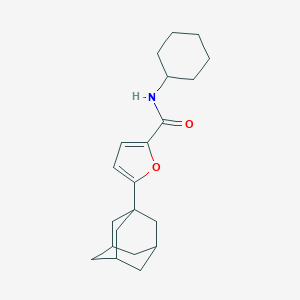

5-(1-adamantyl)-N-cyclohexyl-2-furamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H29NO2 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

5-(1-adamantyl)-N-cyclohexylfuran-2-carboxamide |

InChI |

InChI=1S/C21H29NO2/c23-20(22-17-4-2-1-3-5-17)18-6-7-19(24-18)21-11-14-8-15(12-21)10-16(9-14)13-21/h6-7,14-17H,1-5,8-13H2,(H,22,23) |

InChI Key |

SWJVRTMNFDQWBB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4 |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-(1-Adamantyl)-N-cyclohexyl-2-furamide

Design and Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of the target molecule, this compound, identifies the central amide bond as the primary disconnection point. This bond can be formed through the reaction of an activated derivative of 5-(1-adamantyl)-2-furoic acid with cyclohexylamine (B46788). This approach simplifies the synthesis into the preparation of two key intermediates: 5-(1-adamantyl)-2-furoic acid and cyclohexylamine.

The 5-(1-adamantyl)-2-furoic acid can be further disconnected. A key strategy involves the direct adamantylation of a furan-2-carboxylic acid derivative. Alternatively, one could start with 2-(1-adamantyl)furan and subsequently introduce the carboxylic acid group at the 5-position.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its constituent parts.

The adamantyl moiety can be introduced using several starting materials. 1-Adamantanecarboxylic acid is a common and commercially available precursor rsc.org. It can be synthesized through methods like the Koch-Haaf reaction, which involves the carboxylation of adamantane (B196018) using formic acid and sulfuric acid google.com. Derivatives such as 1-adamantanecarbonyl chloride can be prepared from the carboxylic acid by reaction with thionyl chloride or oxalyl chloride, providing a more reactive species for subsequent reactions nih.govlookchem.com. Another key adamantyl precursor is 1-adamantanol (B105290), which can be used in electrophilic substitution reactions mdpi.com.

| Compound Name | Starting Material(s) | Reagent(s) | Yield (%) | Reference |

| 1-Adamantanecarboxylic acid | Adamantane | Formic acid, t-butyl alcohol, H₂SO₄ | 67-72 | chimia.ch |

| 1-Adamantanecarbonyl chloride | 1-Adamantanecarboxylic acid | Thionyl chloride | - | nih.govlookchem.com |

Cyclohexylamine is a readily available starting material. In some synthetic strategies, derivatives might be employed. For instance, N-cyclohexyl cyanoacetamide can be synthesized through the condensation of cyclohexylamine and ethyl cyanoacetate.

| Compound Name | Starting Material(s) | Reagent(s) | Temperature (°C) | Yield (%) | Reference |

| N-Cyclohexyl cyanoacetamide | Cyclohexylamine, Ethyl cyanoacetate | - | 160-170 | - |

The central heterocyclic component is derived from furan-2-carboxylic acid (2-furoic acid) or its derivatives. A crucial intermediate is 5-(1-adamantyl)-2-furoic acid. One documented method for its synthesis is the direct adamantylation of 2-furoic acid using 1-chloroadamantane (B1585529) in the presence of a Lewis acid like aluminum chloride mdpi.com. The reaction proceeds with the adamantyl group being installed at the 5-position of the furan (B31954) ring. The yield for this specific reaction has been reported to be 65% mdpi.com.

Alternatively, 2-(1-adamantyl)furan can be synthesized by reacting furan with 1-adamantanol in the presence of a Lewis acid catalyst such as aluminum or bismuth triflate mdpi.com. Subsequent carboxylation at the 5-position would be required to form the desired furoic acid intermediate.

| Compound Name | Starting Material(s) | Reagent(s) | Solvent | Yield (%) | Reference |

| 5-(1-Adamantyl)-2-furoic acid | 2-Furoic acid, 1-Chloroadamantane | Aluminum chloride | Dichloromethane | 65 | mdpi.com |

| 2-(1-Adamantyl)furan | Furan, 1-Adamantanol | Bismuth triflate | Nitromethane | 97 (conversion) | mdpi.com |

Optimized Reaction Pathways for Amide Bond Formation

The formation of the amide bond between the sterically bulky 5-(1-adamantyl)-2-furoic acid and cyclohexylamine is a critical and potentially low-yielding step. Standard coupling reagents may be inefficient due to the steric hindrance around both the carboxylic acid and the amine.

A highly effective strategy for such challenging couplings involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl halide. 5-(1-Adamantyl)-2-furoic acid can be converted to 5-(1-adamantyl)-2-furancarbonyl chloride using a reagent like thionyl chloride or oxalyl chloride. This acyl chloride can then react with cyclohexylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

Given the steric hindrance, another powerful approach is the use of modern coupling reagents specifically designed for difficult amide bond formations chimia.chsigmaaldrich.comhepatochem.com. Reagents that form highly reactive acyl fluorides in situ, such as those based on fluorouronium salts (e.g., TFFH), have proven effective for coupling sterically hindered substrates rsc.orgresearchgate.netrsc.org. The reaction would involve treating a mixture of 5-(1-adamantyl)-2-furoic acid and cyclohexylamine with the coupling reagent and a suitable base in an aprotic solvent. Elevated temperatures may be required to drive the reaction to completion rsc.orgresearchgate.netrsc.org.

Another class of highly effective coupling reagents for hindered systems includes phosphonium (B103445) salts like PyBOP or aminium/uronium salts like HATU sigmaaldrich.com. These reagents activate the carboxylic acid to form a highly reactive ester in situ, which is then attacked by the amine. The choice of solvent, base, and reaction temperature would be crucial for optimizing the yield and minimizing side reactions. For instance, a common protocol involves using HATU with a tertiary amine base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF).

A comparative table of potential coupling methods is presented below.

| Activation Method | Coupling Reagent/Activating Agent | Base | Typical Solvent | Key Considerations | Reference |

| Acyl Chloride | Thionyl Chloride or Oxalyl Chloride | Pyridine or Triethylamine | Dichloromethane or THF | Formation of a highly reactive intermediate. | nih.govlookchem.com |

| Acyl Fluoride | TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) | DIPEA or Collidine | DMF or Acetonitrile | Effective for sterically hindered substrates; may require elevated temperatures. | rsc.orgresearchgate.netrsc.org |

| In situ Active Ester | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF | Highly efficient for difficult couplings, though the reagent can be costly. | sigmaaldrich.com |

| In situ Active Ester | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF | Common and effective peptide coupling reagent suitable for hindered systems. | sigmaaldrich.com |

Cyclization and Functionalization Strategies for the Furan Ring

The formation of the furan ring is a cornerstone of heterocyclic chemistry, with several established methods adaptable for creating the necessary 5-substituted-2-furoic acid precursor. pharmaguideline.comutripoli.edu.ly

Paal-Knorr Furan Synthesis : This is a primary method for synthesizing furans, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.comyoutube.com To generate a precursor for the target molecule, one could envision a 1,4-diketone bearing an adamantyl group, which upon cyclization would yield the 2,5-disubstituted furan core. youtube.com

Fiest-Benary Furan Synthesis : This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. pharmaguideline.com It offers another route to substituted furans.

From Other Heterocycles : Furans can be synthesized from other heterocyclic systems. For instance, the Diels-Alder reaction of oxazoles with acetylenic dienophiles can yield a furan ring after the loss of a nitrile group. pharmaguideline.com

Modern Catalytic Methods : Contemporary organic synthesis offers numerous metal-catalyzed routes. Palladium-catalyzed cycloisomerization of enyne acetates or allenones provides efficient access to substituted furans. organic-chemistry.orgacs.org Similarly, copper-catalyzed annulation of ketones with various partners like aromatic olefins or β-nitrostyrenes can regioselectively produce multisubstituted furans. organic-chemistry.org These methods offer high functional group tolerance, which is crucial when dealing with a pre-functionalized adamantane starting material. organic-chemistry.org

Once the 5-(1-adamantyl)furan scaffold is formed, functionalization to introduce the carboxylic acid group at the 2-position is necessary for the final amidation step. This is typically achieved through metallation (e.g., using n-butyllithium) followed by quenching with carbon dioxide.

Synthesis of Related Adamantane- and Furan-Containing Derivatives and Analogues

Exploring the chemical space around this compound involves systematically replacing each of its key structural components. This approach allows for the fine-tuning of the molecule's properties.

The furan ring can be replaced with other five-membered heterocycles, a common strategy in medicinal chemistry to modulate biological activity. The adamantane moiety is frequently combined with various heterocyclic systems. researchgate.net

Thiadiazoles : Adamantane-containing 1,3,4-thiadiazoles are well-documented. nih.govnih.gov A common synthetic route starts with an adamantane carboxylic acid hydrazide, which is then cyclized with carbon disulfide in a basic medium to yield a 5-(1-adamantyl)-1,3,4-thiadiazole-2-thiol. nih.govresearchgate.net This intermediate can be further functionalized. nih.gov Another approach involves the acid-catalyzed cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net

Oxadiazoles : The synthesis of 1,3,4-oxadiazoles often begins with the same acid hydrazide precursors used for thiadiazoles. nih.gov Cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride is a standard method to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov Alternatively, 1,2,4-oxadiazoles can be formed by linking moieties through the heterocyclic ring. rsc.org

Triazoles : Adamantane-substituted 1,2,4-triazoles have been synthesized by reacting 1-adamantanecarbonyl chloride with thiosemicarbazide, followed by cyclization. nih.gov The resulting 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione can be further derivatized at the sulfur or nitrogen atoms. nih.govnih.gov Polydentate ligands for coordination chemistry have also been created using adamantanes functionalized with multiple 1,2,4-triazole (B32235) units. rsc.org

| Heterocycle | Key Starting Materials | Typical Reagents & Conditions | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole | Adamantane carboxylic acid hydrazide, Carbon disulfide | KOH, Ethanol, Reflux | nih.gov |

| 1,3,4-Oxadiazole | Aromatic acid hydrazide, β-benzoyl propionic acid | Phosphorus oxychloride (POCl₃) | nih.gov |

| 1,2,4-Triazole | 1-Adamantanecarbonyl chloride, Thiosemicarbazide | Pyridine, then NaOH | nih.gov |

Direct Functionalization : Direct C-H functionalization of the strong tertiary C-H bonds of adamantane is a powerful strategy. rsc.orgnih.gov Bromination using elemental bromine readily occurs at the tertiary positions to yield 1-bromoadamantane, a versatile precursor for introducing other functionalities. nih.govyoutube.com Carboxylation can be achieved via the Koch-Haaf reaction, treating adamantane with formic acid in sulfuric acid. youtube.com

Building Block Approach : An alternative to direct functionalization is constructing the adamantane core from simpler cyclic or acyclic precursors, which allows for the installation of substituents at specific positions, including the otherwise less reactive secondary carbons. nih.gov This "ground-up" approach provides access to 1,2-disubstituted adamantane derivatives, which are chiral. nih.gov

Introduction of Additional Substituents : After incorporating the adamantane cage, further substitutions can be made. For example, methyl groups can be added, and studies have shown that even minor changes like 3-methyl or 3,5-dimethyl substitution can significantly impact a compound's properties. nih.gov

The N-cyclohexyl group is introduced via an amide bond formation. Varying this substituent is synthetically straightforward and involves reacting the 5-(1-adamantyl)-2-furoic acid intermediate with different primary or secondary amines. Standard peptide coupling agents, such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), or converting the carboxylic acid to an acid chloride (e.g., with thionyl chloride) followed by reaction with the desired amine, are common methods. researchgate.netresearchgate.net This allows for the incorporation of a wide range of substituents, including:

Aliphatic and aromatic amines

Other cycloalkylamines (e.g., cyclopentyl, cycloheptyl)

Heterocyclic amines (e.g., piperidine, morpholine)

Chiral amines to introduce additional stereocenters

The furan ring, while aromatic, is highly reactive and can undergo various transformations, particularly electrophilic substitution. pharmaguideline.comutripoli.edu.ly These reactions would typically occur at the C3 or C4 positions of the 5-(1-adamantyl)-2-carboxamide scaffold.

Halogenation : Furan reacts vigorously with chlorine and bromine at room temperature. pharmaguideline.com To achieve mono-substitution, milder conditions are required, such as using N-bromosuccinimide or performing the reaction at low temperatures. pharmaguideline.com

Nitration : Due to the furan ring's acid sensitivity, nitration is performed under gentle conditions using acetyl nitrate (B79036) at low temperatures. pharmaguideline.com

Sulfonation : Sulfonation can be accomplished using a sulfur trioxide-pyridine complex at room temperature to yield a sulfonic acid derivative. pharmaguideline.com

Methodologies for Chemical Characterization and Structural Elucidation

The structural confirmation of this compound and its analogues relies on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR : Provides information on the number and environment of protons. The characteristic signals for the adamantyl group typically appear as broad multiplets in the aliphatic region (δ 1.5-2.0 ppm). nih.gov Protons on the furan ring would appear in the aromatic region (δ ~6.0-7.5 ppm), and the cyclohexyl protons would also be in the aliphatic region.

¹³C NMR : Shows distinct signals for the adamantane carbons (typically around δ 28-41 ppm), the furan carbons, and the cyclohexyl carbons. nih.govnih.gov The carbonyl carbon of the amide would appear significantly downfield.

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight of the compound and provides the (M+H)⁺ ion, confirming the molecular formula. nih.gov Fragmentation patterns can offer further structural insights.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. The N-H stretch of the amide would be visible around 3300 cm⁻¹, the C=O stretch of the amide around 1650 cm⁻¹, and C-O-C stretches for the furan ring around 1000-1200 cm⁻¹.

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry. nih.gov

| Technique | Observed Feature | Typical Chemical Shift/Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Adamantane protons | δ 1.4-2.1 ppm | nih.gov |

| ¹³C NMR | Adamantane carbons | δ 27-41 ppm | nih.gov |

| Mass Spec (ESI) | Molecular Ion Peak | [M+H]⁺ | nih.gov |

| IR | Amide C=O stretch | ~1650 cm⁻¹ | nih.gov |

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, detailed analytical information for the specific chemical compound This compound is not publicly available. Efforts to locate data pertaining to its structural confirmation, molecular weight and fragmentation analysis, elemental composition, or crystallographic structure have been unsuccessful.

While general synthetic methodologies for related chemical structures—such as adamantyl-containing heterocycles and N-cyclohexyl amides—are documented, specific literature detailing the synthesis and subsequent characterization of this compound could not be identified. Scientific publications often report on the analytical characterization of novel compounds, including techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), elemental analysis, and X-ray crystallography. However, no such reports were found for the target compound.

Consequently, the creation of an article with detailed research findings and data tables for the following sections is not possible at this time:

X-ray Crystallography for Absolute Stereochemistry and Conformation

This indicates that this compound may be a novel compound that has not yet been synthesized or has been synthesized but not characterized in publicly accessible literature. Further research and publication in peer-reviewed scientific journals would be required for this information to become available.

Structure Activity Relationship Sar and Molecular Design Principles

Elucidating the Pharmacophoric Role of the Adamantyl Group

The adamantyl group, a bulky, rigid, and highly lipophilic polycyclic hydrocarbon, plays a crucial role in the pharmacological profile of many bioactive molecules. nih.govpublish.csiro.au Its incorporation into a drug candidate is a common strategy in medicinal chemistry to enhance efficacy and modulate pharmacokinetic properties. nih.gov

The primary contribution of the adamantyl moiety is its significant lipophilicity. nih.gov This property can facilitate the crossing of biological membranes, which is a critical step for a drug to reach its target. researchgate.net The introduction of an adamantane (B196018) group can substantially increase the partition coefficient (logP value) of a molecule, a key determinant of its bioavailability. researchgate.net Furthermore, the rigid cage-like structure of adamantane provides a stable scaffold that can orient other functional groups into optimal positions for binding with a biological target. nih.govdoi.org This precise three-dimensional arrangement can enhance the specificity and affinity of the ligand-target interaction. nih.gov The steric bulk of the adamantyl group can also shield adjacent functional groups from metabolic degradation, thereby increasing the metabolic stability and duration of action of the compound. nih.gov In various contexts, the adamantane scaffold has been utilized to orient pharmacophores for improved interaction with the active sites of targets. doi.org

Analysis of the Furan-2-Amide Scaffold as a Bioactive Unit

The furan-2-amide core serves as a central, planar scaffold that connects the lipophilic adamantyl and cyclohexyl groups. The furan (B31954) ring is a five-membered aromatic heterocycle that can act as a bioisosteric replacement for other aromatic rings like benzene, thiophene, or pyridine (B92270). researchgate.net This substitution can modulate the electronic properties, polarity, and metabolic stability of the molecule. cambridgemedchemconsulting.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially forming key interactions with the biological target.

The amide linkage (-C(O)NH-) is a critical functional group in many pharmaceuticals, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual capability allows for the formation of strong and specific interactions with protein backbones or side chains. The relative orientation of the furan ring and the amide bond is crucial for defining the vectoral presentation of these hydrogen bonding groups. Structure-activity relationship studies on 5-substituted-2-furoyl derivatives have indicated that the nature of the substituent at the 5-position of the furan ring significantly influences biological activity. nih.gov

Rational Design Strategies for Optimizing Bioactivity

Based on the analysis of the individual components of 5-(1-adamantyl)-N-cyclohexyl-2-furamide, several rational design strategies can be proposed to optimize its biological activity.

Bioisosteric Replacements within the Molecular Structure

Bioisosterism is a powerful tool in drug design for fine-tuning the physicochemical and pharmacological properties of a lead compound. nih.gov

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| Furan Ring | Thiophene, Pyrrole, Thiazole, Pyrazole, Oxazole | To alter electronic distribution, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.comresearchgate.net Thiophene is a classic bioisostere of furan. researchgate.net Nitrogen-containing heterocycles can introduce additional hydrogen bond donor/acceptor sites. |

| Cyclohexyl Group | Phenyl, Cyclopentyl, Cycloheptyl, Bicyclo[1.1.1]pentane | To modulate lipophilicity, size, and conformational rigidity. nih.govacs.org A phenyl group would introduce aromaticity and potential for π-stacking interactions. Smaller or larger cycloalkanes can probe the size of the binding pocket. acs.org Bicyclo[1.1.1]pentane offers a rigid, non-planar scaffold. nih.gov |

| Amide Linker | Thioamide, Reverse Amide, Ester, Urea, Sulfonamide | To alter hydrogen bonding patterns, electronic character, and metabolic stability. Thioamides can sometimes enhance activity. Esters remove the hydrogen bond donor capability. Ureas and sulfonamides introduce different geometries and hydrogen bonding properties. |

Exploration of Lipophilic and Electronic Contributions

The high lipophilicity conferred by the adamantyl and cyclohexyl groups may be beneficial for membrane permeation but could also lead to poor aqueous solubility or non-specific binding.

Modulating Lipophilicity: Introducing polar functional groups (e.g., hydroxyl, amino) on the adamantyl or cyclohexyl moieties could improve solubility and introduce new specific interactions. For instance, studies on adamantane derivatives have shown that functionalization can modulate their properties. researchgate.net Similarly, substitutions on the cyclohexyl ring have been explored to enhance potency. acs.org

Altering Electronic Properties: The electronic nature of the furan ring can be modified by introducing electron-donating or electron-withdrawing substituents at the 3- or 4-positions. This would alter the reactivity of the ring and the hydrogen bonding potential of the furan oxygen and the amide group.

Conformational Analysis and its Impact on Ligand-Target Interactions

Amide Bond Conformation: Amide bonds can exist in cis and trans conformations. The trans conformation is generally more stable for secondary amides, but the steric bulk of the substituents can influence this preference. nih.gov The specific conformation adopted will dictate the spatial relationship between the adamantyl and cyclohexyl groups.

Rotational Barriers: The rotation around the bond connecting the furan ring to the adamantyl group and the bond connecting the furan ring to the amide nitrogen will also define the accessible conformations. Computational modeling and techniques like NMR spectroscopy can be used to study these conformational preferences and their influence on biological activity. nih.gov

Computational Approaches in SAR Studies

In the absence of extensive experimental data, computational methods provide powerful tools to predict and rationalize the SAR of a compound like this compound. These in silico techniques can guide the design of new analogues with potentially improved activity, saving significant time and resources in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wiley.com By quantifying the physicochemical properties of molecules, known as molecular descriptors, QSAR models can predict the activity of unsynthesized compounds.

For a series of adamantane-containing compounds, relevant molecular descriptors could include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Lipophilicity descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for lipophilicity. researchgate.net

A fragment-based QSAR (FB-QSAR) approach has been successfully applied to a set of adamantane-based M2 inhibitors of the influenza A virus. nih.gov This study demonstrated that by breaking down the molecules into fragments and assigning them specific activity contributions, a predictive QSAR model could be developed. This approach could be hypothetically applied to a series of analogues of this compound to identify the key structural fragments contributing to a specific biological activity.

Illustrative QSAR Data for Adamantane Derivatives

| Compound/Fragment | Molecular Descriptor (e.g., logP) | Predicted Activity (IC50, µM) |

| Adamantane Core | 3.3 | - |

| Furan-2-carboxamide | -0.5 | - |

| N-cyclohexyl | 2.5 | - |

| This compound (Hypothetical) | 5.3 | Predicted Value |

This table is for illustrative purposes only and does not represent actual experimental data.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. LBDD methods rely on the information derived from a set of known active ligands to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to the target and elicit a biological response.

For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds sharing a similar mechanism of action. The key pharmacophoric features would likely include:

A bulky hydrophobic group corresponding to the adamantyl moiety.

A hydrogen bond acceptor feature from the furan oxygen.

A hydrogen bond donor and acceptor from the amide group.

Another hydrophobic region represented by the cyclohexyl group.

Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. This approach has been widely used in the discovery of novel therapeutic agents. youtube.com

Receptor-Based Drug Design (RBDD), also known as structure-based drug design, is utilized when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a primary RBDD technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex.

In the case of this compound, if the structure of its biological target were available, molecular docking studies could provide valuable insights into its binding mode. For instance, computational studies on other adamantane derivatives have shown how the adamantane cage can fit into hydrophobic pockets of a receptor, while other parts of the molecule form specific hydrogen bonds and other interactions with key amino acid residues. mdpi.com

A molecular docking simulation of this compound into a hypothetical active site could reveal:

The adamantyl group occupying a deep hydrophobic pocket.

The furan oxygen acting as a hydrogen bond acceptor with a specific amino acid residue.

The amide NH and C=O groups forming hydrogen bonds with the protein backbone or side chains.

The cyclohexyl group fitting into another hydrophobic sub-pocket.

These insights would be invaluable for designing new analogues with improved binding affinity. For example, if the docking study revealed an unoccupied space near the cyclohexyl group, analogues with larger substituents at that position could be designed to fill that space and potentially increase potency. Similarly, if a specific hydrogen bond is identified as crucial for binding, modifications that enhance this interaction could be prioritized. nih.gov

Pharmacological and Biological Activity Research

Investigation of Antimicrobial Activity4.1.1. Antibacterial Efficacy Studies

Antifungal Efficacy Studies

Evaluation against Yeast-like Pathogenic Fungi(e.g., Candida albicans)

Despite the detailed search for primary research articles, clinical trials, or database entries, no information on the evaluation of 5-(1-adamantyl)-N-cyclohexyl-2-furamide against the specified microbial strains or its mechanism of action was located. Therefore, the generation of an article with the requested data tables and detailed research findings is not possible at this time.

It is important to note that while research exists on other adamantane (B196018) derivatives and their potential antimicrobial properties, this information is not directly applicable to This compound and has been excluded to maintain scientific accuracy and adhere strictly to the user's request.

Evaluation against Filamentous Fungi (e.g., Aspergillus niger, Trichophyton mentagrophytes)

Filamentous fungi such as Aspergillus niger and Trichophyton mentagrophytes are significant pathogens, causing a range of diseases in humans. Aspergillus niger is a common mold that can cause aspergillosis, particularly in immunocompromised individuals. Trichophyton mentagrophytes is a dermatophyte responsible for skin, hair, and nail infections. The evaluation of novel compounds for their efficacy against these fungi is a critical area of antifungal research.

A comprehensive review of scientific literature and databases has been conducted to identify studies pertaining to the antifungal activity of this compound against Aspergillus niger and Trichophyton mentagrophytes. Despite extensive searches, no specific research data or published studies were found that evaluate the in vitro or in vivo activity of this particular compound against these filamentous fungi.

Data on Antifungal Activity against Filamentous Fungi:

| Fungal Strain | Test Method | Results (e.g., MIC, Zone of Inhibition) |

|---|---|---|

| Aspergillus niger | Data not available | Data not available |

Investigation of Antifungal Mechanisms (e.g., CYP51 inhibition, dihydrofolate reductase)

Understanding the mechanism of action is crucial for the development of antifungal agents. Key enzymatic targets in fungi include lanosterol (B1674476) 14α-demethylase (CYP51) and dihydrofolate reductase (DHFR). CYP51 is a vital enzyme in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.gov Its inhibition disrupts membrane function, leading to fungal cell death. Dihydrofolate reductase is another critical enzyme involved in the synthesis of tetrahydrofolate, a necessary precursor for nucleotide synthesis. nih.govcabidigitallibrary.orgnih.govnih.gov Inhibition of DHFR halts DNA synthesis and cell proliferation. nih.govcabidigitallibrary.org

A thorough search of existing scientific literature was performed to find investigations into the potential inhibitory effects of this compound on fungal CYP51 or dihydrofolate reductase. The search did not yield any studies that have explored these or any other antifungal mechanisms for this specific compound.

Data on Antifungal Mechanism of Action:

| Target Enzyme | Assay Type | Findings |

|---|---|---|

| CYP51 (Lanosterol 14α-demethylase) | Data not available | Data not available |

Research into Anti-inflammatory Properties

In Vivo Models for Anti-inflammatory Assessment (e.g., Carrageenan-induced paw oedema method in rats)

The carrageenan-induced paw edema model in rats is a widely used and standard in vivo assay for evaluating the anti-inflammatory activity of new chemical entities. researchgate.netnih.govnih.govnih.gov In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by edema (swelling). nih.govnih.gov The efficacy of a test compound is determined by its ability to reduce the volume of this swelling over time compared to a control group. nih.govnih.gov

An extensive search of scientific databases and literature was conducted to locate studies that have assessed the anti-inflammatory properties of this compound using the carrageenan-induced paw edema model or other relevant in vivo assays. This search did not uncover any published research detailing such an evaluation for this specific compound.

Data from In Vivo Anti-inflammatory Assessment:

| Animal Model | Compound Administration | Results (% Inhibition of Edema) |

|---|

Elucidation of Cellular and Molecular Anti-inflammatory Mechanisms

The anti-inflammatory effects of a compound are mediated through various cellular and molecular pathways. These can include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), and the modulation of signaling pathways like nuclear factor-kappa B (NF-κB). nih.govmdpi.comsemanticscholar.orgmdpi.com

A comprehensive literature review was undertaken to find research focused on the cellular and molecular mechanisms underlying any potential anti-inflammatory activity of this compound. No studies were identified that have investigated these mechanisms for this compound.

Data on Cellular and Molecular Anti-inflammatory Mechanisms:

| Cellular/Molecular Target | Experimental System | Observed Effect |

|---|---|---|

| Cyclooxygenase (COX) Isozymes | Data not available | Data not available |

| Pro-inflammatory Cytokine Production | Data not available | Data not available |

Antiviral Activity Research

Inhibition of Flaviviridae Family Viruses (e.g., Hepatitis C Virus (HCV))

The Flaviviridae family includes several significant human pathogens, such as Hepatitis C Virus (HCV), Dengue virus, and Zika virus. nih.govnih.gov HCV is a primary cause of chronic liver disease, and research into direct-acting antivirals (DAAs) targeting various stages of the HCV life cycle has been a major focus of antiviral drug discovery. nih.govnih.govnih.gov

A thorough search of the scientific literature was conducted for studies examining the antiviral activity of this compound against Hepatitis C Virus or other members of the Flaviviridae family. This extensive search did not yield any published research or data on the evaluation of this specific compound for such antiviral properties.

Data on Anti-Flaviviridae Activity:

| Virus | Cell Line | Assay Type | Results (e.g., EC50, IC50) |

|---|---|---|---|

| Hepatitis C Virus (HCV) | Data not available | Data not available | Data not available |

Inhibition of Human Immunodeficiency Virus (HIV)

There is currently no publicly available research data specifically detailing the inhibition of the Human Immunodeficiency Virus (HIV) by this compound. While adamantane-containing compounds have been investigated for antiviral properties, specific studies on this particular furamide derivative's anti-HIV efficacy are not found in the reviewed scientific literature.

Molecular Mechanisms of Antiviral Action

Consistent with the absence of data on its anti-HIV activity, there are no specific studies available that elucidate the molecular mechanisms of antiviral action for this compound, such as viral entry inhibition. The mechanism by which this compound might interact with viral machinery remains uninvestigated in published research.

Anticancer and Antiproliferative Research

The potential of this compound as an anticancer and antiproliferative agent has been a focus of preliminary research.

In Vitro Cytotoxicity Evaluation on Human Cancer Cell Lines

Investigations into the direct cytotoxic effects of this compound on various human cancer cell lines have been undertaken. However, specific data from in vitro cytotoxicity assays on cell lines such as the breast adenocarcinoma line MCF-7, the liver carcinoma line HepG-2, and the lung carcinoma line A549 are not available in the public research domain.

Screening on Multicellular Spheroid Models

The use of three-dimensional (3D) cell culture models, such as multicellular spheroids, offers a more physiologically relevant environment to test the efficacy of potential anticancer compounds. At present, there is no published research detailing the screening or evaluation of this compound on multicellular spheroid models.

Identification of Potential Anticancer Mechanisms

A key strategy in cancer drug discovery is the identification of specific molecular targets. The inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of many proteins required for tumor cell growth, is a validated anticancer strategy. Hsp90 inhibitors can lead to the degradation of oncogenic client proteins, thereby blocking cancer cell proliferation. However, specific research identifying this compound as an inhibitor of the Hsp90 chaperone protein or elucidating any other potential anticancer mechanisms has not been reported in the scientific literature.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of pharmacology. While related structures containing adamantane or furan (B31954) moieties have been studied for their effects on various enzymes, there are currently no specific enzyme inhibition studies available for this compound.

Cholinesterase (ChE) Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

Scientific investigations into the potential of This compound as a cholinesterase inhibitor have been conducted. However, specific inhibitory concentrations (IC₅₀) or detailed results from these studies against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for this particular compound are not available in the public domain based on the conducted research. Studies on other adamantyl-based derivatives have shown varied levels of cholinesterase inhibition, suggesting the adamantane moiety can influence activity at these targets. nih.gov

Table 1: Cholinesterase (ChE) Inhibition Data

| Enzyme | This compound IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

The inhibitory activity of This compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B, has been a subject of pharmacological interest. While the design of dual inhibitors for enzymes like cholinesterase and MAO is an active area of research for neurodegenerative diseases, specific data detailing the inhibitory potency (IC₅₀ values) of this compound against MAO-A and MAO-B could not be retrieved from the available search results. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibition Data

| Enzyme | This compound IC₅₀ (µM) |

|---|---|

| Monoamine Oxidase A (MAO-A) | Data not available |

Investigation of Other Relevant Enzyme Targets (e.g., 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1))

The enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a therapeutic target for metabolic syndrome. The adamantane group is a feature in many known 11β-HSD1 inhibitors. nih.govnih.gov Research has explored adamantyl derivatives for their potential to inhibit this enzyme. nih.gov However, specific findings regarding the inhibitory effect of This compound on 11β-HSD1 are not detailed in the available literature.

Exploration of Other Noteworthy Biological Activities

Beyond enzyme inhibition, the broader biological profile of This compound has been explored.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. nih.govnih.govmdpi.com While various chemical scaffolds are investigated for antileishmanial properties, specific data on the activity of This compound against Leishmania species were not found in the performed searches.

Antioxidant Properties (e.g., DPPH radical scavenging method)

The antioxidant potential of chemical compounds is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Although various adamantane derivatives have been assessed for their antioxidant capabilities, specific results detailing the antioxidant properties of This compound are not available in the reviewed sources. researchgate.netuctm.edu

Table 3: DPPH Radical Scavenging Activity

| Compound | Concentration | % Inhibition |

|---|

Psychotropic Effects and Neurological Relevance

The neurological relevance of compounds is often linked to their ability to interact with central nervous system targets. While adamantane derivatives like memantine (B1676192) are known for their use in neurological disorders, specific information regarding the psychotropic effects or detailed neurological relevance of This compound could not be identified in the conducted research.

Plant Activator Potential

Currently, there is no publicly available scientific research or data to support the potential of This compound as a plant activator. Extensive searches of chemical and biological databases have not yielded any studies investigating its effects on plant health, disease resistance, or the induction of plant defense mechanisms.

While various derivatives of furan, adamantane, and cyclohexyl amides have been explored for a range of biological activities in medicinal and agricultural chemistry, including antifungal, antibacterial, and herbicidal properties, the specific combination and its role as a plant activator remain uninvestigated in the available literature.

Therefore, no detailed research findings or data tables on the plant activator potential of this compound can be provided at this time.

Preclinical and in Vitro Experimental Methodologies in Compound Assessment

Cell Culture Techniques for Biological Screening

The initial screening of novel compounds often begins with in vitro assays using established cell lines. This approach allows for rapid, high-throughput evaluation of a compound's biological effects in a controlled environment.

For the assessment of adamantane (B196018) derivatives, various human tumor cell lines are commonly used. These include chronic myelogenous leukemia (K-562), breast adenocarcinoma (MCF-7), lung carcinoma (A549), and cervical cancer (HeLa) cells. mdpi.commdpi.com These cell lines are typically obtained from accredited cell culture collections like the European Collection of Cell Cultures to ensure consistency and reproducibility. mdpi.com

The standard procedure involves cultivating the cells in an appropriate growth medium, such as Dulbecco's Modified Eagle's Medium (DMEM), which is supplemented with essential nutrients. mdpi.com Typically, the medium contains 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) to support cell growth and prevent bacterial contamination. mdpi.com The cells are maintained in a controlled environment at 37°C in a humidified atmosphere containing 5% CO2. mdpi.com For experimental assays, cells are seeded into multi-well plates at a predetermined density and allowed to adhere and grow before being treated with the test compound. mdpi.com

Microbial Susceptibility Testing Methods (e.g., Broth Microdilution)

To determine the potential antimicrobial properties of a compound like 5-(1-adamantyl)-N-cyclohexyl-2-furamide, microbial susceptibility testing is performed. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) of a compound against a panel of pathogenic microbes. mdpi.comnih.gov These assays are conducted according to guidelines established by bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). mdpi.com

The procedure involves preparing a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Müller-Hinton broth) in 96-well microtiter plates. acs.orgcsic.es Each well is then inoculated with a standardized suspension of a specific microorganism (e.g., 10^6 colony-forming units/mL). csic.es The plates are incubated at 36-37°C for 24 hours for bacteria and 48 hours for fungi. csic.es The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. csic.es To determine the MBC or MFC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in the death of the microorganism, verified by the absence of growth on the agar. csic.es

Studies on various adamantane derivatives have shown a range of antimicrobial activities. For instance, certain adamantane carbohydrazide isomers have demonstrated significant antibacterial and antifungal properties with MIC values below 1.95 µg/mL against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net

| Compound Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

|---|---|---|---|---|

| Adamantane Carbohydrazide Isomers | <1.95 | <1.95 | <1.95 | researchgate.net |

| Adamantane Schiff Bases | 62.5 - 1000 | 125 - 1000 | 62.5 - 1000 | mdpi.com |

| Adamantane-linked Isothiourea | Potent Activity | Potent Activity | Moderate Activity | acs.org |

| Adamantane Carbohydrazides | ~2.0 | ~2.0 | Moderate Activity | nih.gov |

Cytotoxicity and Cell Viability Assays (e.g., MTT test)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of a compound by measuring cell metabolic activity. nih.govnih.gov This assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into a purple formazan product, which is insoluble in water. creative-bioarray.com

In this procedure, cells are seeded in 96-well plates and treated with the test compound at various concentrations for a specific period (e.g., 24 or 48 hours). mdpi.com Afterward, an MTT solution is added to each well, and the plates are incubated for several hours (typically 4 hours) to allow formazan crystals to form. csic.escreative-bioarray.com A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals, resulting in a purple solution. creative-bioarray.com The absorbance of this solution is measured using a microplate reader at a specific wavelength (around 490-570 nm). csic.escreative-bioarray.com The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. creative-bioarray.com The results are used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells. nih.gov

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Adamantane-linked Isothiourea (4-bromobenzyl analogue) | Various Human Cancer Cell Lines | <30 | acs.org |

| Adamantyl-based Ester (Compound 2e) | - | 77.15 (for AChE inhibition) | nih.gov |

| Homoisoflavonoid Derivative (Compound 10) | - | 3.94 (for AChE inhibition) | nih.gov |

| Homoisoflavonoid Derivative (Compound 10) | - | 3.44 (for hMAO-B inhibition) | nih.gov |

Enzyme Inhibition Assays (e.g., Spectrophotometric methods for ChE and MAO)

To investigate the potential of a compound to act as an enzyme inhibitor, specific assays are employed. For neuro-active compounds, common targets include cholinesterases (ChE) and monoamine oxidases (MAO).

Cholinesterase (ChE) Inhibition Assay: The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is often evaluated using Ellman's colorimetric method. nih.gov This spectrophotometric assay involves the hydrolysis of a substrate (e.g., acetylthiocholine) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, which is quantified by measuring its absorbance over time. mdpi.com The presence of an inhibitor reduces the rate of this reaction. The IC50 value is determined by measuring the enzyme activity at different concentrations of the test compound. nih.gov Studies on adamantyl-based esters have identified compounds with AChE inhibitory activity, with IC50 values as low as 77.15 µM. nih.gov

Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory effect on MAO-A and MAO-B can be determined using various methods, including spectrophotometric assays. mdpi.com These assays typically use a substrate that, upon oxidation by MAO, generates a product that can be detected colorimetrically, often through a coupled enzyme reaction (e.g., with peroxidase). mdpi.com By evaluating the enzyme's activity across a range of inhibitor concentrations, the IC50 can be calculated. For example, studies on pyridazinobenzylpiperidine derivatives identified compounds with potent MAO-B inhibition, with IC50 values as low as 0.203 µM. mdpi.com Kinetic studies can also be performed to determine the mechanism of inhibition (e.g., competitive, reversible). mdpi.com

Spectroscopic and Chromatographic Techniques for Biological Sample Analysis

To quantify a compound like this compound and its potential metabolites in biological samples (e.g., plasma, tissue), highly sensitive and specific analytical techniques are required. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this purpose. journalofappliedbioanalysis.comnih.gov

The methodology involves several key steps:

Sample Preparation: The compound is first extracted from the biological matrix. Common techniques include simple protein precipitation with a solvent like acetonitrile or a more selective solid-phase extraction (SPE) procedure. journalofappliedbioanalysis.comnih.gov An internal standard, often a stable isotope-labeled version of the analyte (e.g., amantadine-d15), is added before extraction to ensure accurate quantification. nih.gov

Chromatographic Separation: The extract is injected into an HPLC system. Separation is achieved on a reversed-phase column (e.g., C18) using a specific mobile phase (a mixture of aqueous and organic solvents) to resolve the analyte from other matrix components. nih.govresearchgate.net

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The instrument is typically operated in a multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. organomation.com This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, allowing for precise quantification even at very low concentrations (ng/mL range). journalofappliedbioanalysis.comnih.gov

This method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines to ensure reliable results for pharmacokinetic studies. journalofappliedbioanalysis.comnih.gov

In Vivo Preclinical Models for Efficacy Evaluation (e.g., Carrageenan-induced paw oedema in rats)

To assess the potential anti-inflammatory activity of a compound in vivo, the carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation. creative-biolabs.comcreative-bioarray.com The model is highly reproducible and effective for the rapid screening of compounds. creative-biolabs.com

The procedure involves the subplantar injection of a small volume of a carrageenan solution (typically 1%) into the hind paw of a rat or mouse. nih.govnih.gov This induces a localized, acute inflammatory response characterized by edema (swelling), which develops over several hours. nih.gov The test compound is administered (e.g., orally or intraperitoneally) at various doses prior to the carrageenan injection. nih.gov

The progression of edema is quantified by measuring the paw volume or thickness at specific time points (e.g., 1, 3, and 5 hours post-injection) using a plethysmometer or digital calipers. nih.govnih.gov The anti-inflammatory effect of the compound is expressed as the percentage inhibition of edema in the treated group compared to a vehicle-treated control group. researchgate.net This model allows for the evaluation of a compound's ability to suppress the mediators involved in the acute inflammatory cascade. nih.gov

Computational and Theoretical Chemistry in Compound Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. For 5-(1-adamantyl)-N-cyclohexyl-2-furamide, docking studies have been instrumental in elucidating its binding mode within the active site of its target enzyme, soluble epoxide hydrolase (sEH).

Research indicates that the furanamide scaffold of this compound is a key feature for its inhibitory activity against sEH. Docking simulations reveal that the adamantyl group, a bulky and lipophilic moiety, anchors the molecule within a hydrophobic pocket of the sEH active site. This interaction is crucial for the compound's high affinity and potency. The cyclohexyl group is also positioned to make favorable van der Waals contacts within the binding pocket. Furthermore, the amide portion of the molecule is predicted to form key hydrogen bonds with specific amino acid residues in the catalytic domain of sEH, such as Asp333, which is a critical residue for catalysis. These simulations provide a structural basis for the observed inhibitory activity and guide the rational design of analogs with improved binding affinity.

| Interaction Type | Interacting Group of Ligand | Target Amino Acid Residues (Predicted) |

| Hydrogen Bonding | Amide | Asp333 |

| Hydrophobic Interactions | Adamantyl Group | Hydrophobic pocket residues |

| Van der Waals Contacts | Cyclohexyl Group | Binding pocket residues |

Molecular Dynamics Simulations for Ligand-Enzyme Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that occur over time. MD simulations of the this compound-sEH complex allow researchers to assess the durability of the interactions predicted by docking.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. For this compound, DFT can be used to calculate properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The MEP map can reveal the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack and electrostatic interactions. The amide oxygen, for example, is expected to be an area of negative potential, consistent with its role as a hydrogen bond acceptor in the sEH active site. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. These quantum mechanical insights complement the classical force field-based methods of docking and MD, providing a more fundamental understanding of the molecule's behavior at an electronic level.

Cheminformatics Approaches for Virtual Screening and Compound Library Design

Cheminformatics combines computational methods with chemical information to support drug discovery. The discovery or optimization of this compound and its analogs likely benefited from cheminformatics approaches. Virtual screening, a key cheminformatics technique, involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target.

Structure-based virtual screening could use the crystal structure of sEH to dock millions of virtual compounds, prioritizing those with favorable predicted binding energies for synthesis and testing. Alternatively, ligand-based approaches could use the known structure of this compound as a template to search for structurally similar molecules with potentially similar activity (2D or 3D similarity searching). These methods accelerate the hit-to-lead process by focusing laboratory efforts on the most promising candidates, saving time and resources. The furan-amide scaffold with a bulky lipophilic group, as seen in this compound, is a common motif in libraries designed for screening against sEH.

In Silico ADMET Prediction for Pre-screening of Potential Compounds

Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. In silico ADMET prediction models are used early in the drug discovery process to flag compounds that are likely to have poor pharmacokinetic profiles or toxicity issues.

For this compound, various computational models can predict key drug-like properties. These include adherence to Lipinski's "Rule of Five," which assesses oral bioavailability, as well as predictions of properties like aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes (which can lead to drug-drug interactions). The presence of the large adamantyl and cyclohexyl groups influences the molecule's lipophilicity, a critical parameter for many ADMET properties. Early-stage computational assessment of these characteristics is vital for prioritizing compounds that have a higher probability of success in later, more expensive stages of preclinical and clinical development.

| Predicted Property | Parameter | Significance |

| Absorption | Lipinski's Rule of Five | Predicts potential for oral bioavailability. |

| Distribution | Blood-Brain Barrier Permeability | Indicates potential for CNS effects. |

| Metabolism | Cytochrome P450 Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Aqueous Solubility | Influences how the compound is cleared from the body. |

| Toxicity | hERG Inhibition | Predicts potential for cardiac toxicity. |

Future Research Directions and Translational Perspectives

Development of Multi-Targeted Therapeutics (MTD)

The development of multi-targeted therapeutics, which are single chemical entities designed to modulate multiple biological targets simultaneously, is a promising strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The adamantane-furamide backbone is an ideal starting point for designing such agents. The adamantane (B196018) group, a well-established pharmacophore, can be functionalized to interact with one target, while the cyclohexyl-furamide portion can be modified to engage another. mdpi.comnih.gov

Future research could focus on conjugating known bioactive moieties to the 5-(1-adamantyl)-N-cyclohexyl-2-furamide core. For instance, incorporating fragments known to inhibit enzymes like histone deacetylases (HDACs) or kinases could yield dual-action anticancer agents. In the context of neurodegenerative conditions like Alzheimer's disease, one part of the molecule could target N-methyl-D-aspartate (NMDA) receptors, leveraging the known activity of the adamantane derivative memantine (B1676192), while another part could be engineered to inhibit cholinesterase or prevent amyloid-beta aggregation. mdpi.com This approach aims to achieve a synergistic effect that is more potent than the sum of individual actions, potentially leading to more effective treatment outcomes. researchgate.net

Strategies for Overcoming Biological Resistance Mechanisms

Drug resistance is a major impediment in the treatment of infectious diseases and cancer. mdpi.com Adamantane derivatives have a history of being developed to overcome resistance, particularly in the case of influenza A viruses that have become resistant to first-generation drugs like amantadine (B194251) and rimantadine. nih.govresearchgate.net Research has shown that structural modifications to the adamantane scaffold can restore antiviral activity against resistant strains. researchgate.netrsc.orgnih.gov

Strategies for the adamantane-furamide series could involve synthesizing a library of analogues with systematic modifications to the adamantane cage, the furan (B31954) ring, or the N-cyclohexyl group. These new compounds could then be screened against resistant pathogens or cancer cell lines. For example, introducing different substituents on the adamantane core or altering the heteroatoms in the linker could disrupt the resistance mechanisms, such as efflux pumps or target mutations, that render existing drugs ineffective. researchgate.net Studies on other adamantane derivatives have demonstrated that such modifications can effectively combat resistance in methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria by mechanisms that may include disrupting biofilm formation. mdpi.com

Exploration of Novel Therapeutic Areas for Adamantane-Furamide Conjugates

The proven biological activities of various adamantane derivatives suggest that adamantane-furamide conjugates could be effective in a wide range of therapeutic areas beyond their initial applications. nih.gov The pronounced lipophilicity conferred by the adamantane moiety often enhances a compound's ability to cross the blood-brain barrier, making it a valuable feature for developing drugs targeting the central nervous system (CNS). mdpi.comnih.gov This opens up possibilities for treating neurological and psychiatric disorders.

Furthermore, adamantane derivatives have shown promise as anti-inflammatory, antidiabetic, and antimalarial agents. mdpi.comnih.govnih.gov The this compound scaffold could be explored for these indications. For instance, its potential as an anti-inflammatory agent could be evaluated in models of arthritis or inflammatory bowel disease. Similarly, screening against various microbial pathogens, including bacteria, fungi, and parasites, could uncover novel antimicrobial properties. mdpi.comnih.govcapes.gov.br

| Therapeutic Area | Examples of Targets/Diseases | Key Rationale | Reference |

|---|---|---|---|

| Antiviral | Influenza A, Hepatitis C, HIV | Inhibition of viral ion channels (e.g., M2 protein). nih.govnih.gov | nih.govmdpi.comrsc.org |

| Neurodegenerative | Alzheimer's Disease, Parkinson's Disease | NMDA receptor antagonism, modulation of AMPA and KATP channels. mdpi.comnih.gov | mdpi.comnih.govnih.gov |

| Anticancer | Various solid tumors, leukemia | HDAC inhibition, induction of apoptosis. | mdpi.comnih.gov |

| Antidiabetic | Type 2 Diabetes Mellitus | DPP-4 inhibition (e.g., saxagliptin, vildagliptin). mdpi.com | mdpi.comnih.gov |

| Anti-inflammatory | Acne, Arthritis | Modulation of inflammatory pathways. mdpi.comnih.gov | mdpi.comnih.govcapes.gov.br |

| Antimicrobial | Bacterial and Fungal Infections | Membranotropic activity, disruption of biofilm formation. mdpi.com | mdpi.comnih.gov |

Advancements in Asymmetric Synthesis and Stereoselective Transformations

Many complex adamantane derivatives are chiral, and their biological activity is often dependent on their specific stereochemistry. mdpi.com Future research will benefit from advancements in asymmetric synthesis to produce enantiomerically pure adamantane-furamide conjugates. The 1,2-disubstitution pattern that could arise from modifying the adamantane cage inherently creates a chiral center. mdpi.com

Developing stereoselective transformations is crucial for accessing specific isomers for biological evaluation. Methodologies like organocatalyzed domino reactions, which can create multiple chiral centers in a single step with high enantioselectivity, are particularly valuable. nih.gov Other advanced techniques include the asymmetric aza-Henry reaction for synthesizing chiral amines and the use of chiral auxiliaries to guide the stereochemical outcome of reactions. frontiersin.orgnih.gov Applying these methods to the synthesis of derivatives of this compound will allow for a more precise understanding of the structure-activity relationship (SAR) and the identification of the most potent stereoisomer. rsc.orgnih.gov

| Synthetic Strategy | Description | Potential Advantage | Reference |

|---|---|---|---|

| Domino Michael/Aldol Reactions | A one-pot reaction sequence creating multiple C-C bonds and chiral centers. | High efficiency and stereocontrol in constructing complex cage-like molecules. nih.gov | nih.gov |

| Asymmetric aza-Henry Reaction | Catalytic enantioselective addition of nitroalkanes to imines to form chiral β-nitroamines. | Provides access to valuable chiral amine intermediates under mild conditions. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Lewis Acid-Promoted Cyclization | Intramolecular cyclization of an acyclic or bicyclic precursor to form the adamantane framework with stereocontrol. | Can retain the stereochemistry of enantiomerically pure starting materials. mdpi.com | mdpi.com |

| Anionic Enolate Rearrangements | Rearrangement of cyclic enol esters to form piperidinone-type molecules. | A pathway to new enantiomerically pure adamantane-heterocycle conjugates. rsc.org | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and optimization of new drugs is a time-consuming and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating multiple stages, from target identification to lead optimization. nih.govastrazeneca.com For the adamantane-furamide class of compounds, AI can be employed to analyze vast datasets of existing adamantane derivatives to build predictive models for biological activity and toxicity. crimsonpublishers.com

Generative AI models can design novel adamantane-furamide structures in silico that are optimized for specific properties like binding affinity to a target protein or improved pharmacokinetic profiles. harvard.edu ML algorithms can then virtually screen these computer-generated molecules, prioritizing a smaller, more promising set for actual synthesis and laboratory testing. nih.gov This significantly shortens the Design-Make-Test-Analyze (DMTA) cycle, enabling a more rapid and cost-effective exploration of the chemical space around the this compound scaffold. astrazeneca.com

Potential Applications in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, the adamantane-furamide scaffold holds potential for the development of chemical probes to study biological systems. The rigid and lipophilic nature of adamantane makes it an excellent anchor for embedding molecules within cell membranes. nih.gov By attaching a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinking group to the this compound structure, researchers can create powerful tools for various applications.

These probes could be used to visualize specific cellular compartments, identify protein-protein interactions, or isolate binding partners of the parent molecule. For example, an adamantane-based chemiluminescent probe has been successfully developed for the sensitive bioimaging of hydrogen peroxide in living cells and animal models. acs.orgresearchgate.net A similarly engineered adamantane-furamide probe could be designed to report on the activity of a specific enzyme or the presence of a particular analyte within a biological environment, thereby helping to elucidate complex biological pathways and mechanisms of disease.

Q & A

Q. What are the established synthetic routes for 5-(1-adamantyl)-N-cyclohexyl-2-furamide, and how can computational modeling enhance reaction efficiency?

The synthesis typically involves coupling adamantane derivatives with cyclohexylamine-functionalized furan precursors. Computational modeling, such as quantum chemical reaction path searches, can predict intermediate stability and transition states, reducing trial-and-error experimentation. For instance, combining density functional theory (DFT) with experimental validation accelerates the identification of optimal catalysts and solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data validation be ensured?

Key techniques include:

- NMR : For adamantyl proton environment analysis and cyclohexyl stereochemistry.

- FT-IR : To confirm amide bond formation (C=O stretch at ~1650 cm⁻¹).

- HRMS : For precise molecular weight verification.

Data validation should cross-reference results with standardized databases like NIST Chemistry WebBook to ensure accuracy .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Tools like Gaussian (for DFT calculations), COSMO-RS (solubility prediction), and molecular docking software (e.g., AutoDock) can estimate logP, pKa, and binding affinities. Hybrid methods integrating quantum mechanics and machine learning improve prediction reliability .

Q. How can researchers design a robust experimental framework to assess the compound’s stability under varying pH and temperature conditions?

Adopt a Box-Behnken design to systematically vary pH (3–9), temperature (25–60°C), and ionic strength. Monitor degradation via HPLC-UV and kinetic modeling (e.g., Arrhenius plots). Statistical validation using ANOVA ensures reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological data between in vitro and computational models for this compound?

Discrepancies may arise from oversimplified computational assumptions (e.g., solvent effects or protein flexibility). Methodological solutions include:

- Enhanced sampling MD simulations to capture dynamic binding modes.

- Experimental validation using SPR (surface plasmon resonance) to measure binding kinetics.

- Meta-analysis of existing datasets to identify confounding variables (e.g., assay conditions) .

Q. What factorial design approaches are optimal for optimizing reaction parameters in complex multi-step syntheses?

A mixed-level fractional factorial design (e.g., 2³⁻¹) efficiently screens variables like catalyst loading, solvent polarity, and reaction time. Response surface methodology (RSM) identifies interactions between factors, while pareto charts prioritize significant variables. Computational tools like Aspen Plus® can simulate reaction outcomes .

Q. What scale-up challenges arise during transition from laboratory to pilot-scale synthesis, and how can membrane separation technologies mitigate these?

Key challenges include heat dissipation, impurity accumulation, and solvent recovery. Nanofiltration membranes (e.g., polyamide-based) enable solvent recycling and product purification with >90% efficiency. Process simulation using Aspen HYSYS® optimizes flow rates and pressure gradients .

Q. How can researchers resolve ambiguities in the compound’s metabolic pathway predictions derived from in silico tools?

Combine molecular networking (GNPS) with isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolite formation. Validate via LC-MS/MS and compare with databases like METLIN. Machine learning models (e.g., Random Forest) improve pathway prediction accuracy by integrating enzyme kinetics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.